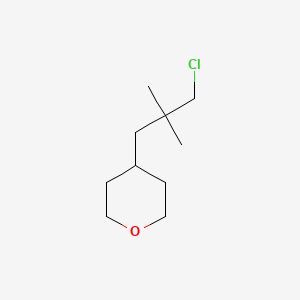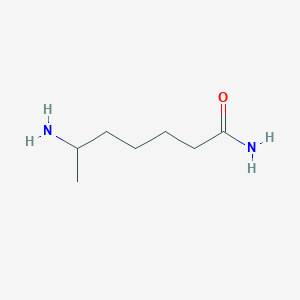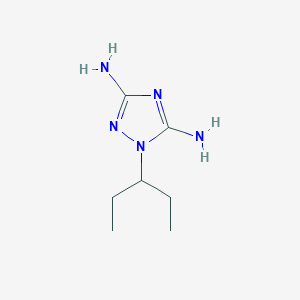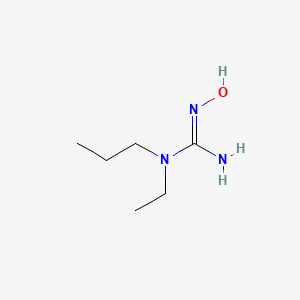
1-Ethyl-2-hydroxy-1-propylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-hydroxy-1-propylguanidine is an organic compound with the molecular formula C6H15N3O It is a guanidine derivative, characterized by the presence of an ethyl group, a hydroxy group, and a propyl group attached to the guanidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-hydroxy-1-propylguanidine can be synthesized through the reaction of an amine with an activated guanidine precursor. Commonly used guanidine precursors include thiourea derivatives and S-methylisothiourea. The reaction typically involves coupling reagents or metal-catalyzed guanidylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-2-hydroxy-1-propylguanidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted guanidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-hydroxy-1-propylguanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its biological activity.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-hydroxy-1-propylguanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including enzyme inhibition and alteration of cellular pathways .
Vergleich Mit ähnlichen Verbindungen
- 1-Ethyl-2-hydroxy-1-propylamine
- 1-Ethyl-2-hydroxy-1-propylurea
- 1-Ethyl-2-hydroxy-1-propylthiourea
Comparison: 1-Ethyl-2-hydroxy-1-propylguanidine is unique due to its guanidine core, which imparts high basicity and the ability to form multiple hydrogen bonds. This makes it more versatile in biological applications compared to its analogs like 1-Ethyl-2-hydroxy-1-propylamine, which lacks the guanidine functionality .
Eigenschaften
Molekularformel |
C6H15N3O |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
1-ethyl-2-hydroxy-1-propylguanidine |
InChI |
InChI=1S/C6H15N3O/c1-3-5-9(4-2)6(7)8-10/h10H,3-5H2,1-2H3,(H2,7,8) |
InChI-Schlüssel |
LFTZJAKXJITMHT-UHFFFAOYSA-N |
Isomerische SMILES |
CCCN(CC)/C(=N/O)/N |
Kanonische SMILES |
CCCN(CC)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


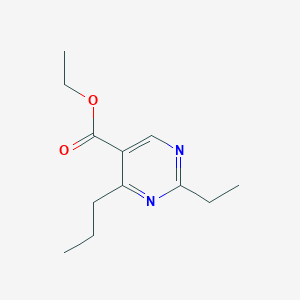

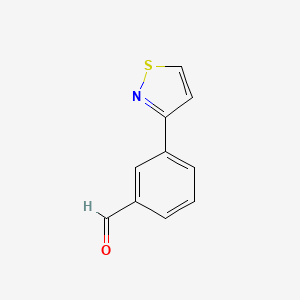
![2-[2-(Bromomethyl)butyl]furan](/img/structure/B13162617.png)
![Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13162624.png)
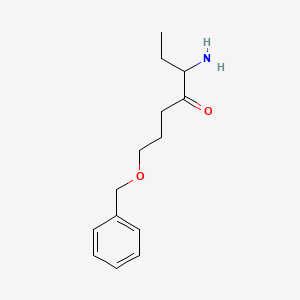
![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B13162644.png)
![2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid](/img/structure/B13162645.png)

